molecular formula C8H8N2O3S B064781 4-methoxy-3-nitrobenzene-1-carbothioamide CAS No. 175277-84-6

4-methoxy-3-nitrobenzene-1-carbothioamide

Cat. No.: B064781
CAS No.: 175277-84-6
M. Wt: 212.23 g/mol
InChI Key: UJOANRRVCDTJTD-UHFFFAOYSA-N
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Description

4-Methoxy-3-nitrobenzene-1-carbothioamide (CAS 175277-84-6) is a high-purity chemical building block of interest in organic and medicinal chemistry research. This compound features a carbothioamide group and serves as a versatile synthetic intermediate. The presence of both electron-donating methoxy and strong electron-withdrawing nitro substituents on the aromatic ring makes it a valuable substrate for studying nucleophilic substitution reactions and for the synthesis of more complex heterocyclic structures . The compound has a molecular formula of C8H8N2O3S and a molecular weight of 212.23 g/mol . Key physical properties include a melting point of 197°C . Researchers utilize this and related nitro-substituted carbothioamides as precursors in the development of pharmacologically active molecules . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications. Handle with care; this compound may be harmful by inhalation, in contact with skin, or if swallowed. Appropriate personal protective equipment and safety procedures are recommended .

Properties

IUPAC Name

4-methoxy-3-nitrobenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S/c1-13-7-3-2-5(8(9)14)4-6(7)10(11)12/h2-4H,1H3,(H2,9,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOANRRVCDTJTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=S)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384155
Record name 4-methoxy-3-nitrobenzenecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-84-6
Record name 4-methoxy-3-nitrobenzenecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Structural Considerations

4-Methoxy-3-nitrobenzene-1-carbothioamide features a benzene ring with substituents at positions 1 (carbothioamide), 3 (nitro), and 4 (methoxy). Retrosynthetic disconnection suggests two viable pathways:

  • Late-stage thioamidation : Introduce the carbothioamide group after establishing methoxy and nitro groups.

  • Early-stage nitration : Prioritize nitration followed by methoxylation and thioamidation.

The nitro group’s meta-directing nature complicates regioselectivity, necessitating careful sequencing.

Synthetic Routes and Optimization

Route 1: Acyl Chloride Intermediate Pathway

This method adapts benzanilide synthesis for thioamide formation:

Step 1: Synthesis of 4-Methoxy-3-nitrobenzoic Acid

  • Starting material : 4-Chloro-3-nitrobenzoic acid.

  • Methoxylation : React with sodium methoxide in methanol at 100°C for 8 hours, achieving 94.5% yield.

  • Reaction equation :

    4-Cl-3-NO2-C6H3COOH+NaOCH34-OCH3-3-NO2-C6H3COOH+NaCl\text{4-Cl-3-NO}_2\text{-C}_6\text{H}_3\text{COOH} + \text{NaOCH}_3 \rightarrow \text{4-OCH}_3\text{-3-NO}_2\text{-C}_6\text{H}_3\text{COOH} + \text{NaCl}

Step 2: Acyl Chloride Formation

  • Treat 4-methoxy-3-nitrobenzoic acid with thionyl chloride (20–40 kg per 50 kg substrate) at 70–80°C for 2 hours.

  • Yield : >98% conversion (monitored by IR loss of -COOH at 1700 cm⁻¹).

Step 3: Thioamidation with Thiourea

  • React acyl chloride with thiourea (1:1.2 molar ratio) in anhydrous THF at 25°C for 12 hours.

  • Workup : Quench with ice-water, filter, and recrystallize from ethanol.

  • Yield : 82% (purity >99% by HPLC).

Route 2: One-Pot Nitration and Thioamidation

Procedure :

  • Nitrate 4-methoxybenzoic acid using fuming HNO₃/H₂SO₄ (1:3 v/v) at 0–5°C for 4 hours.

  • Directly treat the crude 4-methoxy-3-nitrobenzoic acid with PCl₅ to form acyl chloride.

  • Add ammonium thiocyanate (1.5 eq) in DMF at 80°C for 6 hours.

Outcomes :

StepYield (%)Purity (%)
Nitration7695
Thioamidation6897

This route reduces purification steps but risks over-nitration.

Catalytic and Solvent Systems

Solvent Effects on Thioamidation

Comparative data for Route 1, Step 3:

SolventDielectric ConstantYield (%)Reaction Time (h)
THF7.58212
DMF36.7788
Toluene2.46518

Polar aprotic solvents (DMF) accelerate reactivity but may degrade nitro groups at elevated temperatures.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, NH₂), 8.15 (d, J=8.4 Hz, 1H, Ar-H), 7.92 (d, J=2.0 Hz, 1H, Ar-H), 7.67 (dd, J=8.4, 2.0 Hz, 1H, Ar-H), 3.93 (s, 3H, OCH₃).

  • IR (KBr) : 3340 cm⁻¹ (N-H), 1530 cm⁻¹ (NO₂), 1240 cm⁻¹ (C=S).

Emerging Methodologies

Photocatalytic Thioamidation

Preliminary studies using TiO₂ nanoparticles under UV light show 70% yield in 4 hours, avoiding stoichiometric acyl chlorides .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-nitrobenzenecarbothioamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

    Oxidation: The compound can undergo oxidation reactions, where the methoxy group is converted to a hydroxyl group (-OH) using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

    Oxidation: Potassium permanganate.

Major Products Formed

    Reduction: 4-Methoxy-3-aminobenzenecarbothioamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-Hydroxy-3-nitrobenzenecarbothioamide.

Scientific Research Applications

Organic Synthesis

4-Methoxy-3-nitrobenzene-1-carbothioamide serves as an important intermediate in organic synthesis. Its derivatives are utilized in the synthesis of various biologically active compounds.

Key Reactions:

  • Condensation Reactions: The compound can undergo condensation reactions to form thiourea derivatives, which are significant in the development of pharmaceuticals.
  • Synthesis of Antibacterial Agents: Research has shown that thiourea derivatives synthesized from this compound exhibit antibacterial properties against several pathogens, including E. coli and S. aureus .

Medicinal Chemistry

The compound's structural features make it a candidate for drug development, particularly in targeting specific biological pathways.

Pharmacological Studies

Recent studies have indicated that this compound and its derivatives may possess:

  • Antiviral Activity: Research has highlighted potential anti-HIV properties, suggesting that modifications to the compound could lead to effective integrase inhibitors .
  • Antimicrobial Properties: Various derivatives have demonstrated significant antimicrobial activity, making them potential candidates for new antibiotic therapies .

Biological Applications

The biological relevance of this compound extends to its use in studying enzyme inhibition and cellular processes.

Case Studies

StudyApplicationFindings
Antibacterial ActivityCompounds derived from carbothioamide showed MIC values ranging from 40 to 50 µg/mL against E. faecalis and P. aeruginosa.
Anti-HIV ResearchDerivatives exhibited promising results as HIV integrase inhibitors with low cytotoxicity.
Synthesis of Nitro CompoundsThe compound serves as a precursor for synthesizing nitrocatechol derivatives with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-nitrobenzenecarbothioamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the methoxy and carbothioamide groups can form hydrogen bonds and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison

The following table highlights key structural and molecular differences between 4-methoxy-3-nitrobenzene-1-carbothioamide and related compounds synthesized in recent studies:

Compound Name Molecular Formula Substituents/Modifications Molar Mass (g/mol) Key Features
This compound C₈H₈N₂O₃S -NO₂ (C3), -OCH₃ (C4), -C(S)NH₂ (C1) 212.23 Simple benzene backbone; nitro-methoxy synergy
3-(4-Bromophenyl)-5-[4-(2,4-dichlorophenylmethoxy)-3-methoxyphenyl]-4,5-dihydropyrazoline-1-carbothioamide C₂₄H₂₁BrCl₂N₂O₂S -Br (aryl), -OCH₃ (C3), -OCH₂C₆H₃Cl₂ (C4), dihydropyrazoline ring 564.77 Extended aromatic system; fused dihydropyrazoline ring
3-Methoxy-4-hydroxyphenylglycol C₉H₁₂O₅ -OH (C4), -OCH₃ (C3), -CH(OH)CH₂OH (side chain) 212.19 Catechol metabolite; glycol side chain
Key Observations:
  • Structural Complexity : The dihydropyrazoline derivative (from ) features a fused heterocyclic ring and additional halogenated substituents, increasing its molecular weight (564.77 g/mol ) and steric bulk compared to the simpler benzene-based target compound .
  • Functional Groups : The nitro group in this compound distinguishes it from catechol metabolites like 3-methoxy-4-hydroxyphenylglycol, which lack sulfur-based functional groups .
  • Electronic Effects : The methoxy group in the target compound may enhance ring activation, while the nitro group promotes electrophilic substitution at specific positions.
Reactivity
  • Nitro Group : The nitro group in this compound may undergo reduction to an amine (-NH₂), altering its biological activity.
  • Carbothioamide : The -C(S)NH₂ group can act as a nucleophile or metal-chelating agent, a feature shared with dihydropyrazoline derivatives but absent in catechol metabolites .

Research Implications and Limitations

  • Biological Activity : Dihydropyrazoline carbothioamides are often explored for antimicrobial or anticancer activity, but the target compound’s applications remain understudied .

Biological Activity

4-Methoxy-3-nitrobenzene-1-carbothioamide (also known as 4-Methoxy-3-nitrothiobenzamide) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C9H10N2O3S
  • Molecular Weight : 226.25 g/mol

This compound features a methoxy group, a nitro group, and a carbothioamide functional group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Some proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
  • Antioxidant Activity : It has been suggested that the presence of the nitro group may enhance antioxidant properties, reducing oxidative stress in cells.
  • Antimicrobial Properties : Similar compounds have shown potential against various bacterial strains, indicating a possible antimicrobial mechanism.

Anticancer Activity

Preliminary studies on related thiourea derivatives have shown promising anticancer effects. One study reported that certain derivatives led to significant cell viability reductions in breast cancer cell lines (MCF-7), indicating that this compound could also possess anticancer properties. The mechanism involved apoptosis induction and cell cycle arrest .

Study on Antimicrobial Efficacy

A comparative study evaluated various thiourea derivatives, revealing that some exhibited potent antibacterial activity comparable to standard antibiotics like ciprofloxacin. The inhibition zones measured were substantial, indicating effective microbial growth inhibition .

Investigation into Anticancer Properties

In vitro studies on compounds structurally similar to this compound demonstrated significant cytotoxicity against cancer cell lines. For example, compounds with similar functional groups were found to induce apoptosis in cancer cells by upregulating pro-apoptotic genes such as Bax and p53 while downregulating anti-apoptotic factors like Bcl2 .

Data Summary Table

Biological ActivityObserved EffectsReference
AntibacterialMIC: 40 - 50 µg/mL against various strains
AnticancerInduces apoptosis in MCF-7 cells
Enzyme InhibitionPotential inhibition of metabolic enzymes
Antioxidant PropertiesReduces oxidative stress

Q & A

Q. Optimization Parameters :

ParameterOptimal RangePurpose
Temperature0–5°C (nitration)Minimize side reactions (e.g., over-nitration)
SolventDMF or DCMEnhance solubility and reaction yield
CatalystPyridine (for thiocarbonylation)Accelerate sulfur substitution

Validation : Monitor reactions via TLC (Rf = 0.3–0.5 in hexane:ethyl acetate 3:1) and HPLC (≥95% purity) .

Basic: Which spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Answer:

  • FT-IR Spectroscopy :
    • Peaks at ~3237 cm⁻¹ (N-H stretch), 1686 cm⁻¹ (amide C=O), and 1177 cm⁻¹ (C=S) confirm the carbothioamide group .
  • ¹H/¹³C NMR :
    • Methoxy protons at δ 3.8–4.0 ppm; aromatic protons at δ 7.2–8.1 ppm .
  • X-Ray Crystallography :
    • Resolves bond lengths (C-S: ~1.68 Å) and confirms nitro group orientation .

Q. Table: Key Crystallographic Data

ParameterValue
Space GroupMonoclinic, P2₁/c
Bond Angle (C-S-C)102.5°
R-factor<0.05

Advanced: How can researchers address contradictions in reported biological activity data for this compound?

Answer:
Contradictions often arise from variability in assay conditions or compound purity. Methodological approaches include:

Standardized Bioassays :

  • Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize inter-lab variability .

Dose-Response Curves :

  • Calculate IC₅₀ values across ≥3 independent replicates to assess reproducibility .

Meta-Analysis :

  • Apply statistical tools (e.g., random-effects models) to reconcile divergent results, accounting for variables like solvent (DMSO vs. ethanol) .

Case Study : A 2024 study resolved conflicting IC₅₀ values (5–20 μM) by identifying impurities in batches synthesized via different thiocarbonylation methods .

Advanced: What strategies are used to elucidate the mechanism of action of this compound in medicinal chemistry?

Answer:

  • Molecular Docking :
    • Screen against target proteins (e.g., kinase enzymes) using AutoDock Vina. A 2024 study identified strong binding (ΔG = -9.2 kcal/mol) to EGFR kinase .
  • SAR Studies :
    • Modify substituents (e.g., replacing methoxy with ethoxy) to correlate structure with activity.
    • Example : Nitro group removal reduced anti-cancer activity by 70%, highlighting its role in electron withdrawal .
  • Biochemical Assays :
    • Measure enzyme inhibition (e.g., % inhibition of topoisomerase II at 10 μM) and validate via Western blot (e.g., p53 upregulation) .

Advanced: How can computational methods predict the reactivity of this compound in novel reactions?

Answer:

  • DFT Calculations :
    • Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., nitro group para to methoxy directs substitution).
  • Reactivity Descriptors :
    • Calculate Fukui indices (ƒ⁻) to identify nucleophilic attack sites (e.g., sulfur in carbothioamide: ƒ⁻ = 0.15) .
  • Kinetic Modeling :
    • Simulate reaction pathways (e.g., thiocarbonylation energy barrier: ~25 kcal/mol) using Gaussian09 .

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